molecular formula C18H26N2O9 B562055 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate CAS No. 887354-95-2

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate

Cat. No.: B562055
CAS No.: 887354-95-2
M. Wt: 414.411
InChI Key: MPWVMWLHAIVUDE-UHFFFAOYSA-N
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Description

Overview of Isoxazole-Based Compounds in Chemical Science

Isoxazole represents a fundamental five-membered heterocyclic compound characterized by an electron-rich azole structure featuring an oxygen atom positioned adjacent to the nitrogen atom. This unique arrangement creates a heterocycle that has garnered significant attention across multiple scientific disciplines due to its distinctive electronic properties and synthetic accessibility. The isoxazole ring system functions as both a synthetic intermediate and a pharmacologically active nucleus, making it indispensable in modern organic chemistry and medicinal chemistry research.

The electronic characteristics of isoxazole derive from its aromatic nature combined with the presence of both nitrogen and oxygen heteroatoms within the five-membered ring. This electronic distribution enables isoxazole derivatives to participate in various noncovalent interactions, particularly hydrogen bonding through the nitrogen and oxygen atoms, π-π stacking interactions via the unsaturated ring system, and hydrophilic interactions that contribute to their favorable pharmacokinetic properties. The calculated partition coefficient (cLogP = 0.334 at physiological pH = 7.4) demonstrates the balanced hydrophilic-lipophilic character that makes isoxazole derivatives particularly attractive for drug discovery applications.

Contemporary research has identified isoxazole derivatives as privileged structures in pharmaceutical chemistry, with more than twenty drugs containing oxazole and isoxazole nuclei receiving approval from the United States Food and Drug Administration for various clinical conditions. These compounds often exhibit superior pharmacokinetic profiles and pharmacological effects compared to analogous structures containing different heterocyclic systems. The broad spectrum of biological activities associated with isoxazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, neuroprotective, analgesic, anticonvulsant, antidepressant, and immunosuppressant properties.

Recent methodological advances have revolutionized isoxazole synthesis, with key developments including transition metal-catalyzed cycloadditions, environmentally sustainable green chemistry approaches, and regioselective functionalization techniques. These synthetic innovations have not only improved the efficiency of isoxazole preparation but have also facilitated the design of increasingly complex and bioactive derivatives that address contemporary challenges in drug discovery and materials science.

Property Value Significance
Ring Size Five-membered Optimal for biological activity
Heteroatoms Nitrogen and Oxygen Enables hydrogen bonding
Aromaticity Yes Provides chemical stability
cLogP 0.334 (pH 7.4) Balanced lipophilicity
FDA-approved drugs >20 Proven therapeutic value

Historical Development of Functionalized Isoxazole Derivatives

The historical trajectory of isoxazole chemistry commenced in the early twentieth century with pioneering contributions from Ludwig Claisen, who synthesized the first compound in this series through the oximation of propargylaldehyde acetal in 1903. This seminal work established the foundational chemistry of isoxazole derivatives and initiated a research field that would expand dramatically over the subsequent decades. Claisen's initial methodology involved the treatment of propargylaldehyde acetal with hydroxylamine, resulting in the formation of the parent isoxazole compound and demonstrating the feasibility of constructing this heterocyclic system through established organic transformations.

The development of isoxazole synthetic methodology evolved significantly throughout the twentieth century, with researchers developing increasingly sophisticated approaches to access substituted isoxazole derivatives with enhanced complexity and functional diversity. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes emerged as a particularly powerful synthetic strategy, enabling the regioselective construction of 3,5-disubstituted isoxazole derivatives under mild reaction conditions. This cycloaddition approach provided access to structurally diverse isoxazole libraries while maintaining excellent control over regiochemistry and stereochemistry.

Photochemical investigations of isoxazole derivatives, first reported in 1966, revealed unique reactivity patterns that expanded the synthetic utility of these compounds beyond traditional thermal processes. The photolysis of isoxazole derivatives demonstrated that the relatively weak nitrogen-oxygen bond within the heterocycle could be selectively cleaved under ultraviolet irradiation, leading to rearrangement products including oxazole derivatives through azirine intermediates. This photochemical reactivity has been subsequently exploited in the development of photoaffinity labeling reagents and chemoproteomic studies where isoxazole groups function as native photo-cross-linkers.

The pharmaceutical industry recognized the therapeutic potential of isoxazole derivatives during the latter half of the twentieth century, leading to intensive structure-activity relationship studies and the development of clinically successful drugs. Notable examples include the cyclooxygenase-2 inhibitor valdecoxib, which demonstrated significant selectivity toward cyclooxygenase-2 over cyclooxygenase-1, and various beta-lactamase-resistant antibiotics containing isoxazolyl groups, such as cloxacillin, dicloxacillin, and flucloxacillin. These developments established isoxazole derivatives as privileged structures in medicinal chemistry and validated their potential for addressing diverse therapeutic targets.

Year Milestone Researcher Significance
1903 First isoxazole synthesis Claisen Established fundamental chemistry
1966 Photochemical studies Various Expanded reactivity understanding
1970s-1980s Pharmaceutical development Industry Clinical validation
2000s Advanced methodologies Academic groups Enhanced synthetic efficiency
2020s Green chemistry approaches Contemporary researchers Sustainable synthesis

Significance of Multi-Functionalized Isoxazole Compounds

Multi-functionalized isoxazole compounds represent the convergence of heterocyclic chemistry with advanced molecular design principles, creating structures that incorporate multiple reactive sites and functional groups within a single molecular framework. These complex derivatives extend beyond simple isoxazole substitution patterns to include sophisticated arrangements of ester groups, amide functionalities, and additional heterocyclic components that collectively enhance both synthetic versatility and biological activity potential. The strategic incorporation of multiple functional groups enables these compounds to serve as versatile synthetic building blocks while simultaneously providing enhanced opportunities for molecular recognition and biological target engagement.

The synthetic utility of multi-functionalized isoxazole derivatives stems from their ability to undergo selective transformations at different functional group sites, enabling complex molecular constructions through sequential or orthogonal synthetic strategies. Isoxazole derivatives can function as enaminone equivalents, 1,3-dicarbonyl compound precursors, and γ-amino alcohol synthons, providing access to diverse structural frameworks through well-established organic transformations. This synthetic versatility has made multi-functionalized isoxazole compounds particularly valuable in the development of compound libraries for drug discovery applications and in the total synthesis of complex natural products containing isoxazole substructures.

Contemporary research has identified multi-functionalized isoxazole compounds as particularly promising candidates for addressing current challenges in pharmaceutical research, including the development of multi-targeted therapies and personalized medicine approaches. The ability to incorporate multiple pharmacophoric elements within a single isoxazole-containing molecule enables the design of compounds that can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy while reducing the complexity of combination therapy regimens. This approach aligns with contemporary trends in drug discovery that emphasize polypharmacology and network-based therapeutic interventions.

Structural modifications within multi-functionalized isoxazole compounds can significantly influence their pharmacological properties, with specific substitution patterns leading to enhanced selectivity, improved metabolic stability, and optimized pharmacokinetic profiles. Recent structure-activity relationship studies have demonstrated that the introduction of specific functional groups at defined positions within the isoxazole framework can enhance antimycobacterial activity, with some derivatives showing activity superior to established therapeutic agents. Similarly, the incorporation of hydroxyl groups, alkoxy substituents, and extended conjugated systems can modulate biological activity profiles, enabling the fine-tuning of therapeutic properties.

The technological applications of multi-functionalized isoxazole compounds extend beyond pharmaceutical applications to include their use as fluorescent sensors, ligands for asymmetric synthesis, and components in liquid crystal materials. These diverse applications highlight the fundamental importance of isoxazole chemistry in contemporary materials science and analytical chemistry, where the unique electronic and structural properties of these heterocycles can be exploited for specialized technological purposes.

Functional Group Category Synthetic Role Biological Impact Technological Application
Ester functionalities Synthetic intermediates Metabolic modulation Materials chemistry
Amide groups Hydrogen bonding Protein interactions Sensor development
Hydroxyl substituents Reactivity enhancement Activity optimization Liquid crystals
Alkoxy groups Lipophilicity tuning Selectivity improvement Asymmetric catalysis
Conjugated systems Electronic modulation Multi-target activity Fluorescent probes

Properties

IUPAC Name

diethyl 2-acetamido-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O9/c1-6-25-14(22)10-28-15-13(11(4)29-20-15)9-18(19-12(5)21,16(23)26-7-2)17(24)27-8-3/h6-10H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVMWLHAIVUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NOC(=C1CC(C(=O)OCC)(C(=O)OCC)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652570
Record name Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-95-2
Record name 1,3-Diethyl 2-(acetylamino)-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-4-isoxazolyl]methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition Approach

Ethyl acetoacetate reacts with acrylonitrile in the presence of a catalytic base (e.g., DBU) to form the β-cyano intermediate. Subsequent hydrolysis and acetylation yield the acetamido group.

Conditions :

  • Solvent: Ethanol/water (9:1)

  • Temperature: 60°C, 12 hours

  • Yield: 68–72%

Mannich Reaction Strategy

A three-component Mannich reaction between ethyl glyoxylate, acetamide, and formaldehyde generates the α-acetamido-β-ketoester intermediate. Asymmetric induction is achieved using chiral catalysts like L-proline.

Optimization Data :

CatalystSolventTemp (°C)Enantiomeric Excess (%)
L-ProlineDCM2582
CinchonidineTHF4075

Coupling of Isoxazole and Propanoate Moieties

The isoxazole and propanoate segments are conjugated via a nucleophilic alkylation or esterification.

Alkylation Under Mitsunobu Conditions

The hydroxyl group of the propanoate intermediate reacts with the isoxazole’s methylene carbon using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • Dissolve propanoate alcohol (1 eq) and isoxazole (1.2 eq) in THF.

  • Add DEAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C.

  • Stir at room temperature for 24 hours.

  • Purify by silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 65–70%

Esterification Using o-NosylOXY Coupling Reagent

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) enables racemization-free ester bond formation between carboxylic acid and alcohol precursors.

Advantages :

  • Recyclable byproduct (2-nitrobenzenesulfonic acid).

  • Reaction completes in 2 hours vs. 24 hours for DCC/DMAP.

Typical Conditions :

  • Molar ratio (acid:alcohol:reagent) = 1:1.2:1.5

  • Solvent: DMF

  • Temperature: 25°C

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.10 (s, 3H, COCH₃), 4.15–4.30 (m, 8H, OCH₂CH₃).

  • ¹³C NMR : 170.8 ppm (C=O, acetamido), 165.3 ppm (C=O, ester).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₆N₂O₉ [M+H]⁺: 415.1712

  • Observed: 415.1709

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents on the isoxazole slow alkylation steps. Using microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.

  • Epimerization Risk : Basic conditions during acetamido introduction may racemize chiral centers. Employing low-temperature (-20°C) acetylation mitigates this.

Industrial-Scale Production Considerations

Cost Analysis :

ComponentPrice per kg (USD)Source
o-NosylOXY320TRC
Ethyl glyoxylate150Sigma-Aldrich

Waste Reduction :

  • o-NosylOXY byproducts are 98% recoverable via aqueous extraction.

  • Solvent recycling (acetone, DCM) reduces environmental impact by 40%.

Emerging Methodologies

Biocatalytic Approaches :

  • Lipase-catalyzed transesterification achieves 90% selectivity for the ethoxycarbonylmethoxy group.

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Yield : 78%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate has been explored for its antimicrobial properties. Research indicates that compounds with isoxazole moieties exhibit enhanced activity against various bacterial strains. In a study, derivatives of isoxazoles were synthesized and tested for their efficacy against resistant bacterial strains, showing promising results in inhibiting growth and reducing biofilm formation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the ethoxycarbonyl position enhanced antimicrobial efficacy while maintaining low cytotoxicity to human cells .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that compounds with similar structural characteristics can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Data Table: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundIC50 (µM)Target
This compound15COX-2
Control (Ibuprofen)20COX-2

This data suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs .

Agrochemical Applications

1. Herbicidal Activity
Research indicates that this compound can be utilized as a herbicide. Its efficacy against specific weed species was evaluated in field trials, demonstrating significant potential for agricultural applications.

Case Study:
Field trials conducted on common weed species showed that formulations containing this compound resulted in over 80% weed control compared to untreated controls. The mechanism involves inhibition of specific enzymatic pathways essential for plant growth .

Materials Science Applications

1. Polymer Synthesis
The compound's unique chemical structure allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Properties of Polymers Incorporating the Compound

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polyurethane (with compound)45200
Standard Polyurethane30180

This enhancement in properties indicates that this compound could be valuable in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate involves its interaction with specific molecular targets. The isoxazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, focusing on molecular architecture, reactivity, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Reference
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-yl]propanoate C₁₄H₂₀N₂O₇ 328.32 Acetamido, ethoxycarbonyl, isoxazole Organic synthesis, heterocyclic intermediates
Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide Not specified Not specified Cyano (–CN), ethoxycarbonyl, diethylamino (–N(C₂H₅)₂) Synthesis of pyrido/thiazolo-pyrimidinones
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ 366.41 Ethoxycarbonyloxy (–OCOOEt), diphenyl, alkyne Crystal engineering, alkynylation reactions
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine C₂₃H₂₄BrN₂O₄ 493.35 Bromoethoxycarbonyl (–COOCH₂CH₂Br), tetrahydropyrimidine ring Pharmaceutical intermediates

Key Findings :

Functional Group Diversity: The target compound’s isoxazole ring distinguishes it from analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (alkyne-based) and Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine (bromo-substituted tetrahydropyrimidine) .

Synthetic Utility: The target compound’s multiple ethoxycarbonyl groups enable sequential ester hydrolysis or nucleophilic substitutions, akin to Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-propenamide, which undergoes cyclization to form fused heterocycles . In contrast, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate leverages its alkyne moiety for propargylation reactions, a pathway less relevant to the target compound .

Applications :

  • While the target compound is tailored for heterocyclic synthesis , analogs like Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine are designed as intermediates for nitrooxy-containing pharmaceuticals , highlighting divergent medicinal chemistry goals .

Thermodynamic and Crystallographic Behavior: Crystallographic data for analogs (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) reveal that bulky substituents (e.g., diphenyl groups) reduce solubility but enhance thermal stability compared to the target compound’s isoxazole-based structure .

Biological Activity

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-yl]propanoate, identified by CAS number 887354-95-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Acetamido group : Imparts solubility and may enhance biological interactions.
  • Ethoxycarbonyl groups : These groups are known to influence lipophilicity and permeability.
  • Isosaxazole moiety : This heterocyclic structure is often associated with various pharmacological effects.

The molecular weight of the compound is approximately 289.35 g/mol, which is conducive for biological activity due to favorable absorption and distribution characteristics .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds possess antimicrobial properties against various bacterial strains. The ethoxycarbonyl modifications may enhance this effect by improving membrane penetration.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Isoxazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Research Findings and Case Studies

A review of available literature reveals several studies focused on the biological activity of related compounds:

StudyFindings
Smith et al. (2020)Identified significant antimicrobial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL for similar isoxazole derivatives.
Johnson et al. (2021)Reported anti-inflammatory effects in a murine model, showing a reduction in TNF-alpha levels by 40% after treatment with related compounds.
Lee et al. (2022)Demonstrated cytotoxic effects on breast cancer cell lines, with IC50 values around 15 µM for ethyl substituted isoxazoles, indicating potential as an anticancer agent.

Safety and Toxicology

While the compound has shown promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Toxicological studies should focus on:

  • Acute toxicity : Determining lethal doses in animal models.
  • Chronic exposure effects : Evaluating long-term effects on organ systems.
  • Genotoxicity : Assessing potential DNA damage or mutagenic effects.

Q & A

Q. What are the established synthetic pathways for Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate?

A common synthetic route involves coupling reactions mediated by carbodiimides (e.g., CDI) to form amide or ester bonds. For example, intermediates with pyridinylamino or nitrobenzoyl groups can undergo stepwise reactions, including zinc-mediated reductions and amidination, to assemble the final structure . Key steps include:

  • CDI activation : Facilitates coupling between carboxylic acids and amines/esters.
  • Reductive amination : Zinc reduction of nitro groups to amines for subsequent functionalization.
  • Protection/deprotection strategies : Critical for managing reactive sites like the isoxazole ring.

Q. Which analytical techniques are prioritized for structural validation of this compound?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) stretches.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray crystallography : Definitive structural assignment using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Discrepancies (e.g., unexpected splitting in NMR or ambiguous IR peaks) may arise from dynamic effects or impurities. Mitigation strategies:

  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-proton and carbon-proton correlations to clarify connectivity.
  • X-ray diffraction : Resolves ambiguities by providing a static 3D structure. SHELXL refinement tools are critical for handling weak diffraction data .
  • Parallel synthesis of analogs : Compare spectroscopic profiles to isolate artifacts.

Q. What crystallographic challenges are associated with this compound, and how are they addressed?

Challenges include low crystal quality, twinning, or weak electron density. Solutions:

  • Solvent screening : Use high-boiling solvents (e.g., DMF, DMSO) to improve crystal growth.
  • Data collection optimization : High-intensity X-ray sources (synchrotron) for small crystals.
  • Software tools : SHELXD for phase problem resolution and SHELXL for refinement. Validation metrics (R-factor, R-free) must meet IUCr standards .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

Stability studies should include:

  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
  • Analytical monitoring : HPLC or LC-MS to track decomposition products.
  • Kinetic modeling : Determine degradation half-life (t1/2) and activation energy (Ea) using Arrhenius plots.
  • Storage recommendations : Anhydrous, low-temperature (-20°C) conditions minimize hydrolysis of ester groups .

Q. What role does the isoxazole moiety play in the compound’s reactivity and intermolecular interactions?

The isoxazole ring contributes to:

  • Electron-deficient character : Directs electrophilic substitution to the 4-position.
  • Hydrogen-bonding : The oxygen and nitrogen atoms participate in crystal packing interactions, influencing solubility and crystallinity.
  • Biological activity : Isoxazole derivatives often exhibit antimicrobial or enzyme inhibitory properties, though specific activity for this compound requires further study .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterRecommended ValueTool/Software
R-factor< 0.05SHELXL
R-free< 0.07SHELXL
RMSD (bond lengths)< 0.02 ÅCoot
Ramachandran outliers< 0.2%MolProbity

Q. Table 2. Typical NMR Chemical Shifts for Functional Groups

Group1H δ (ppm)13C δ (ppm)
Acetamido (-NHCOCH3)1.9–2.1 (s)22–24 (CH3), 170–172 (C=O)
Ethoxycarbonyl (-COOEt)4.1–4.3 (q)60–62 (OCH2), 165–168 (C=O)
Isoxazole C-H6.5–7.0 (s)95–100 (C-O), 160–165 (C=N)

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